molecular formula C3H5N B041283 Propargylamine CAS No. 2450-71-7

Propargylamine

Cat. No. B041283
CAS RN: 2450-71-7
M. Wt: 55.08 g/mol
InChI Key: JKANAVGODYYCQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargylamine can be approached through several methods, each with its distinct advantages and applications. For instance, propargylic alcohols are utilized as one of the key starting materials, exhibiting diverse reactivity that enables the development of novel synthetic strategies for constructing complex molecular architectures. This reactivity is leveraged in the synthesis of important structures in medicinal chemistry, including pyridines, quinolines, and isoquinolines, which are core components of many pharmaceuticals, vitamins, and agrochemicals (Mishra, Nair, & Baire, 2022). Furthermore, propargylic ureas have been highlighted as versatile building blocks, facilitating the regio- and chemoselective synthesis of various nitrogen-containing heterocyclic compounds, underscoring the adaptability of propargylamine derivatives in organic synthesis (Farshbaf, Sreerama, Khodayari, & Vessally, 2018).

Molecular Structure Analysis

The molecular structure of propargylamine comprises a propargyl group attached to an amine, which imparts significant reactivity and allows for a variety of chemical transformations. This structure is pivotal in its role as a building block for more complex molecules, particularly in the synthesis of heterocycles that are prevalent in many bioactive compounds.

Chemical Reactions and Properties

Propargylamine undergoes several key reactions, including cycloadditions, nucleophilic additions, and oxidation-reduction processes, which are fundamental in organic synthesis and medicinal chemistry. These reactions exploit the alkyne moiety for the construction of cyclic structures and the introduction of functional groups, enabling the synthesis of a wide array of chemical entities with diverse biological activities.

Physical Properties Analysis

Propargylamines typically exhibit physical properties that are characteristic of small organic molecules, including volatility, solubility in organic solvents, and stability under standard conditions. These properties are crucial for their handling and application in various chemical syntheses, particularly in the pharmaceutical industry.

Chemical Properties Analysis

The chemical properties of propargylamines, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding their behavior in chemical reactions. These properties are leveraged in the design of synthetic routes for the construction of complex molecules, highlighting the versatility of propargylamines in organic chemistry.

For more in-depth insights and detailed analyses on propargylamine, its synthesis, and applications in chemical synthesis, refer to the comprehensive reviews and studies by experts in the field (Boulton, 1999), (Mishra, Nair, & Baire, 2022), (Farshbaf, Sreerama, Khodayari, & Vessally, 2018).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery : Propargylamines are extensively used in medicinal chemistry and drug discovery. They can be efficiently synthesized using magnetic nanocatalysts in A3-coupling reactions (Abedi et al., 2021). They are important intermediates for synthesizing polyfunctional amino derivatives, natural products, and biologically active compounds, contributing significantly to the development of new therapeutic agents (Wang et al., 2015).

  • Neuroprotective Properties : Propargylamines have shown potential in neuroprotection, particularly in the context of Parkinson's disease. They interfere with apoptosis signaling pathways and bind to GAPDH, increasing neuronal survival (Tatton et al., 2003). They also have properties that may prevent or rescue declining neurons in age-related neurodegenerative disorders by stabilizing mitochondrial membrane potential and inducing anti-apoptotic Bcl-2 (Maruyama et al., 2001).

  • Synthesis of Heterocyclic Compounds : Propargylamines are versatile reagents for synthesizing heterocyclic compounds, which are crucial in drug structures, natural products, and biologically active molecules (Budi et al., 2021).

  • Potential in Chemotherapy : Propargylamines display cytotoxic selectivity, making them potential chemotherapeutic antitumor agents. Their synthesis via A3 multicomponent reaction and biological evaluation highlight their importance in cancer research (Martinez-Amezaga et al., 2020).

  • Chemical Synthesis and Reactivity : These compounds are versatile building blocks in chemistry, with recent advances in their reactions including hydrogenation, rearrangement, and nucleophilic reactions. This versatility makes them crucial in many fields of chemistry, including organic compound synthesis and their derivatives (Sheng et al., 2019).

Safety And Hazards

Propargylamine is highly flammable and harmful if swallowed. It is fatal in contact with skin and causes severe skin burns and eye damage . It is recommended to use spark-proof tools and explosion-proof equipment when handling Propargylamine .

Future Directions

Propargylamines are important classes of organic scaffolds and have significant importance as intermediates for the synthesis of multifunctional amino derivatives, natural products, as well as biologically active compounds . The scientific community is focusing on developing greener reaction methodologies and designing new organic molecules .

properties

IUPAC Name

prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANAVGODYYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862951
Record name 2-Propyn-1-amine
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Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargylamine

CAS RN

2450-71-7
Record name Propargylamine
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Record name 2-Propyn-1-amine
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Record name Prop-2-ynylamine
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
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18.2 g
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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11.8 g
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150 mL
Type
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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